molecular formula C7H12FN B13001945 7-Fluorobicyclo[2.2.1]heptan-2-amine

7-Fluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B13001945
M. Wt: 129.18 g/mol
InChI Key: LINBZZJFGKMWRL-UHFFFAOYSA-N
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Description

7-Fluorobicyclo[2.2.1]heptan-2-amine is a fluorinated derivative of the bicyclo[2.2.1]heptane (norbornane) scaffold, characterized by a fluorine atom at the 7-position and an amine group at the 2-position. The bicyclic framework imparts rigidity and stereochemical complexity, while the fluorine atom enhances electronic and metabolic properties.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

7-fluorobicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H12FN/c8-7-4-1-2-5(7)6(9)3-4/h4-7H,1-3,9H2

InChI Key

LINBZZJFGKMWRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobicyclo[2.2.1]heptan-2-amine typically involves the fluorination of bicyclo[2.2.1]heptan-2-amine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of 7-Fluorobicyclo[2.2.1]heptan-2-amine involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Fluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluorobicyclo[2.2.1]heptan-2-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-Fluorobicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

5-Fluorobicyclo[2.2.1]heptan-2-amine

A positional isomer with fluorine at the 5-position (CAS: 2168204-79-1, MW: 129.18 g/mol). Limited data exists on its biological activity, but structural analogs suggest positional fluorination significantly impacts pharmacological profiles .

n-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine

This derivative (CAS: 1250141-77-5, MW: 205.28 g/mol) features a 3-fluorophenyl substituent on the amine. The fluorine is part of an aromatic ring rather than the bicyclic core, altering solubility and π-π stacking interactions.

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

A methylated analog (CAS: 32768-19-7, MW: 189.73 g/mol as hydrochloride). This compound is a precursor to ureas with antiviral and enzyme inhibitory activity .

7-Oxabicyclo[2.2.1]heptan-2-amine Hydrochloride

Replacing fluorine with oxygen (CAS: 2306264-01-5, MW: 149.62 g/mol). The oxygen atom introduces hydrogen-bonding capacity, altering solubility and target interactions. This compound is used in organic synthesis but lacks reported bioactivity data .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Substituents
7-Fluorobicyclo[2.2.1]heptan-2-amine ~145.18* ~1.2 Moderate (polar) 7-F, 2-NH2
5-Fluorobicyclo[2.2.1]heptan-2-amine 129.18 ~1.0 High 5-F, 2-NH2
n-(3-Fluorophenyl) analog 205.28 ~2.5 Low 2-NH-(3-F-C6H4)
1,7,7-Trimethyl analog (HCl salt) 189.73 ~2.8 Low 1,7,7-Me3, 2-NH2
7-Oxabicyclo analog (HCl salt) 149.62 ~0.5 High 7-O, 2-NH2

*Estimated based on similar structures.

NMDA Receptor Antagonism

  • Fluorophenyl Derivatives : Compounds like 2-(4-fluorophenyl)-N-(2-piperidinylethyl)bicyclo[2.2.1]heptan-2-amine (5b) exhibit NMDA receptor antagonism with IC50 values comparable to memantine. Fluorine enhances binding affinity via hydrophobic interactions .
  • Methylated Analogs : N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine (related to mecamylamine) acts as a nicotinic acetylcholine receptor antagonist, suggesting fluorination may similarly modulate CNS activity .

Antiviral and Enzyme Inhibition

  • Urea Derivatives : Bicyclo[2.2.1]heptane-based ureas inhibit RNA viruses (e.g., SARS-CoV-2) and soluble epoxide hydrolase. Fluorinated anilines in these compounds improve metabolic stability and target selectivity .

Toxicity Profiles

  • MDCK/N2a Cell Toxicity : Fluorinated NMDA antagonists (e.g., 5a–f) show concentration-dependent toxicity above 100 µM, similar to memantine. Compound 5a (2-phenyl derivative) has the highest therapeutic index .
  • Methylated Analogs : N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride is associated with CNS side effects at high doses, mirroring mecamylamine’s profile .

Biological Activity

7-Fluorobicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and synthesizes findings from various studies.

Chemical Structure and Properties

7-Fluorobicyclo[2.2.1]heptan-2-amine has a unique bicyclic structure that contributes to its biological activity. The presence of the fluorine atom may enhance its lipophilicity and receptor binding affinity, which is critical in drug design.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 7-fluorobicyclo[2.2.1]heptan-2-amine and its derivatives:

  • Mycobacterial Inhibition : In one study, derivatives of bicyclic compounds were evaluated for their activity against Mycobacterium tuberculosis. Compound 7j, a derivative similar to 7-fluorobicyclo[2.2.1]heptan-2-amine, exhibited significant activity with a minimal inhibitory concentration (MIC) of 3.12 µg/mL, comparable to ethambutol, a standard antitubercular drug .
CompoundMIC (µg/mL)Activity Type
7j3.12Antimycobacterial
Ethambutol-Standard Antitubercular

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of 7-fluorobicyclo[2.2.1]heptan-2-amine were also assessed against various cancer cell lines:

  • In Vitro Testing : In vitro tests against glioblastoma (SF-295), ovarian (OVCAR-8), and colon (HCT-116) cancer cell lines showed no significant cytotoxicity at concentrations up to 5 µg/mL for the synthesized derivatives . This suggests that while the compound may have antimicrobial properties, it lacks significant anticancer activity.

The mechanisms underlying the biological activities of 7-fluorobicyclo[2.2.1]heptan-2-amine are not fully elucidated but may involve:

  • Receptor Interaction : The compound's structure allows it to interact with various biological receptors, potentially modulating their activity.
  • Bioavailability : The fluorine substitution could enhance the compound's stability and bioavailability, impacting its effectiveness as an antimicrobial agent.

Case Studies

Recent research highlights the importance of structural modifications in enhancing biological activity:

  • Synthesis Variations : Studies on related compounds have shown that modifications, such as the addition of functional groups or changes in stereochemistry, can significantly affect antimicrobial potency and selectivity .

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